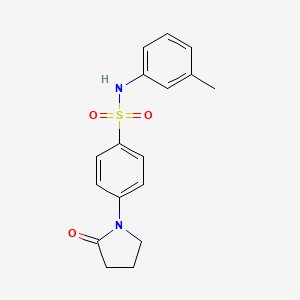
N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. MPB exhibits a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is not fully understood, but it is believed to act through inhibition of certain enzymes and receptors in the body. N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide exhibits a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its well-characterized synthesis method, which allows for the production of high purity and high yields of the compound. N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide also exhibits a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one limitation of using N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to the development of these conditions. Additionally, N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide may have potential as a treatment for cancer and other diseases characterized by abnormal cell growth and proliferation. Further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with 2-pyrrolidone, followed by the addition of aniline. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity and high yields of N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been investigated for its potential as a therapeutic agent in a variety of scientific research applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-4-2-5-14(12-13)18-23(21,22)16-9-7-15(8-10-16)19-11-3-6-17(19)20/h2,4-5,7-10,12,18H,3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTPHBLXTDTSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)

![methyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5693410.png)
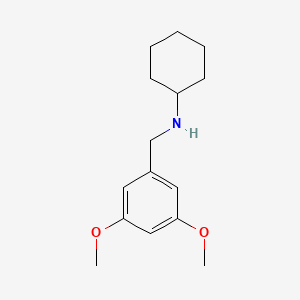
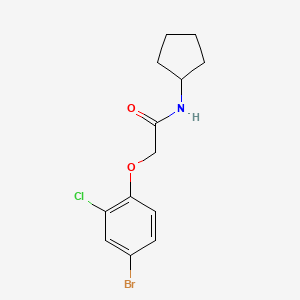
![2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5693439.png)
![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)
![6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5693445.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea](/img/structure/B5693446.png)
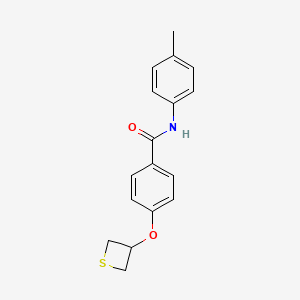
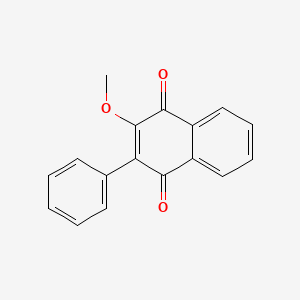
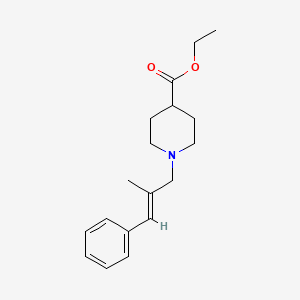
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5693490.png)